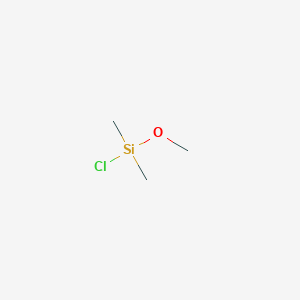

Dimethylmethoxychlorosilane

Description

Structure

3D Structure

Properties

IUPAC Name |

chloro-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClOSi/c1-5-6(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSNMQUTBVZKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939591 | |

| Record name | Chloro(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-68-9 | |

| Record name | Chloromethoxydimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloromethoxydimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloromethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-methoxy-dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethylmethoxychlorosilane and Analogues

Conventional Reaction Pathways

Conventional methods for synthesizing dimethylmethoxychlorosilane primarily rely on the reaction of dichlorodimethylsilane (B41323) with an alcohol, a process that has been a cornerstone of industrial organosilicon chemistry.

Reaction of Methyl Chloroformate with Dimethylsilanol

The synthesis of this compound through the direct reaction of methyl chloroformate with dimethylsilanol is not a widely documented or standard pathway in publicly available scientific literature.

Synthesis from Dichloro-dimethyl-silane and Methanol (B129727)

The most common and industrially significant method for producing this compound is the partial methanolysis of dichlorodimethylsilane. This reaction involves the substitution of one chlorine atom in dichlorodimethylsilane with a methoxy (B1213986) group from methanol.

The fundamental reaction is as follows:

(CH₃)₂SiCl₂ + CH₃OH → (CH₃)₂Si(OCH₃)Cl + HCl

This process is an equilibrium reaction. To drive the reaction towards the desired product, the hydrogen chloride (HCl) by-product must be effectively removed. google.com The presence of HCl can lead to side reactions and can also catalyze the reverse reaction. Industrial processes often employ methods to continuously remove HCl from the reaction mixture, thereby shifting the equilibrium to favor the formation of the organooxysilane product. google.com

A significant challenge in this synthesis is controlling the degree of substitution. If the reaction is not carefully managed, a second substitution can occur, leading to the formation of the by-product dimethoxydimethylsilane (B74317).

(CH₃)₂Si(OCH₃)Cl + CH₃OH → (CH₃)₂Si(OCH₃)₂ + HCl

The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are crucial parameters that must be optimized to maximize the yield of this compound while minimizing the formation of dimethoxydimethylsilane and other by-products.

| Reactant | Product | By-product | Key Consideration |

| Dichlorodimethylsilane | This compound | Hydrogen Chloride | Equilibrium reaction requiring HCl removal. |

| Methanol | Dimethoxydimethylsilane | Over-reaction leads to this secondary product. |

Novel and Environmentally Benign Synthesis Approaches

Recent research has focused on developing more sustainable and efficient synthesis routes that avoid the use of corrosive reagents and minimize waste.

Direct Reaction of Halosilanes with Carbonates and Metal Oxides

A novel approach to synthesizing methoxylated silanes involves the direct reaction of a silicon source with dimethyl carbonate (DMC), a "green" reagent that serves as both a methylating and methoxylating agent. researchgate.net This method circumvents the use of methyl chloride and the production of hydrogen chloride.

Research has shown the direct synthesis of methylmethoxysilanes from pentacopper silicide (Cu₅Si) and dimethyl carbonate. In these studies, contacting chemical-grade Cu₅Si powder with DMC vapor at 350°C resulted in dimethyldimethoxysilane as the major product with over 70% selectivity. researchgate.net The presence of tin was identified as a crucial promoter for achieving high selectivity towards the dimethylsilyl product. researchgate.net While this specific research focused on the fully methoxylated product, it demonstrates a halide-free pathway. The principles could be adapted to achieve partial methoxylation, potentially yielding this compound or its precursors through a more environmentally friendly process.

| Silicon Source | Reagent | Product | Catalyst/Promoter | Temperature |

| Pentacopper Silicide (Cu₅Si) | Dimethyl Carbonate (DMC) | Dimethyldimethoxysilane | Tin | 350°C |

Selective Production of Linear and Cyclic Organosiloxanes with Minimized By-product Formation

The selective synthesis of this compound is intrinsically linked to preventing the formation of unwanted by-products, primarily dimethoxydimethylsilane and subsequent oligomers. The goal is to achieve a high yield of the monosubstituted product. New synthetic pathways aim to provide precise control over the reaction, enabling the one-pot synthesis of specific chlorosilanes in high preparative amounts. rsc.orgnih.gov

This can be achieved through two main strategies:

Selective chlorination of corresponding perhydrosilanes.

Partial hydrogenation of perchlorosilanes using substoichiometric amounts of a reducing agent. rsc.orgnih.gov

By carefully controlling stoichiometry and reaction conditions, it is possible to favor the formation of the desired product, (CH₃)₂Si(OCH₃)Cl, and minimize the progression to (CH₃)₂Si(OCH₃)₂. The this compound can then serve as a controlled precursor for the production of specific linear and cyclic organosiloxanes, as its single reactive methoxy group allows for more predictable and selective subsequent reactions compared to the difunctional dichlorodimethylsilane.

Process Optimization and Scale-up Considerations

The transition of any synthetic route from the laboratory to an industrial scale requires rigorous process optimization and careful consideration of scale-up factors. The goal is to ensure consistent product quality, high yield, and safe, efficient operation. researchgate.net

For the synthesis of this compound, key optimization variables include:

Temperature and Pressure: These parameters influence reaction rates and the equilibrium position.

Reactant Molar Ratio: The ratio of methanol to dichlorodimethylsilane must be precisely controlled to favor monosubstitution.

Catalyst: While the uncatalyzed reaction proceeds, catalysts can enhance selectivity and reaction rates.

By-product Removal: Efficient and continuous removal of HCl is critical for driving the reaction forward in conventional pathways. google.com

When scaling up, several engineering challenges must be addressed:

Heat Transfer: The reaction is often exothermic, and efficient heat removal is necessary to maintain optimal temperature control in a larger reactor.

Mass Transfer: Ensuring efficient mixing and contact between the reactants is crucial. In processes involving gas removal (like HCl), the interfacial area between liquid and gas phases becomes a critical parameter.

Reactor Design: For the conventional methanolysis route, specialized reactors like falling-film or wiped-film reactors can improve mass transfer by creating a large surface area, facilitating the efficient removal of HCl vapor from the liquid reaction mixture. google.com For novel syntheses, such as those using dimethyl carbonate, fixed-bed reactors may be employed. researchgate.net

Materials of Construction: The corrosive nature of HCl in conventional processes necessitates the use of corrosion-resistant materials for the reactor and associated equipment.

Systematic adjustments based on pilot-scale runs and computational modeling are essential to fine-tune the process and achieve an efficient, reliable, and safe manufacturing process on an industrial scale. researchgate.net

Chemical Reactivity and Mechanistic Studies

Hydrolytic Pathways and Sensitivity under Varied Conditions

The hydrolysis of dimethylmethoxychlorosilane is a critical first step in many of its applications. The process involves the cleavage of its hydrolyzable bonds by water. Due to the significant difference in reactivity, the hydrolysis proceeds in a stepwise manner. The silicon-chlorine (Si-Cl) bond is exceptionally sensitive to water and hydrolyzes rapidly and exothermically to form a silanol (B1196071) (a silicon-hydroxyl group) and hydrochloric acid (HCl).

(CH₃)₂Si(OCH₃)Cl + H₂O → (CH₃)₂Si(OCH₃)OH + HCl

The hydrochloric acid produced can then catalyze the hydrolysis of the remaining methoxy (B1213986) group (-OCH₃). The hydrolysis of alkoxysilane groups is sensitive to pH and can be catalyzed by both acids and bases. nih.govafinitica.com Under the acidic conditions created by the initial hydrolysis step, the subsequent hydrolysis of the methoxy group is accelerated. gelest.com

(CH₃)₂Si(OCH₃)OH + H₂O ⇌ (CH₃)₂Si(OH)₂ + CH₃OH

Reactions with Hydroxyl-Terminated Surfaces

The reactivity of this compound with hydroxyl groups is fundamental to its use in surface modification and as a coupling agent. Surfaces such as glass, silica (B1680970), and other metal oxides are typically covered with hydroxyl (-OH) groups, which are analogous to the silanols formed during hydrolysis.

Triethylsilanol (B1199358) ((C₂H₅)₃SiOH) serves as a simple, soluble model for the isolated silanol groups found on an inorganic surface. The reaction between hydrolyzed this compound and a model silanol like triethylsilanol proceeds via a condensation mechanism, forming a siloxane linkage.

(CH₃)₂Si(OH)₂ + (C₂H₅)₃SiOH → (CH₃)₂Si(OH)-O-Si(C₂H₅)₃ + H₂O

This reaction demonstrates the fundamental chemistry involved in grafting the dimethylsilyl group onto a hydroxylated surface. The reaction can also occur directly between the chlorosilane and the silanol, eliminating HCl, or between the methoxysilane (B1618054) and the silanol, eliminating methanol (B129727).

The process of chemically bonding silane (B1218182) molecules to a substrate like glass (which has a silica, SiO₂, surface) is known as grafting. mdpi.com This process leverages the reaction between the silane and the surface silanol groups (Si-OH). acs.org The grafting of this compound can occur through several pathways:

Direct Reaction: The Si-Cl bond reacts directly with a surface silanol, forming a covalent Si-O-Si bond and releasing HCl.

Hydrolysis then Condensation: The silane first hydrolyzes in the presence of surface moisture, forming silanol intermediates which then condense with the surface hydroxyls. nih.govresearchgate.net

Because this compound has two hydrolyzable groups, it can react with two adjacent surface silanols, forming a bidentate linkage that enhances the stability of the grafted layer. Alternatively, one group can bind to the surface while the other reacts with a neighboring silane molecule, leading to cross-linking and the formation of a polysiloxane film on the surface. mdpi.com The specific reaction mechanism can depend on factors like the amount of available water and the density of hydroxyl groups on the surface. rsc.org

Surface-Saturated, Self-Limiting Reaction Mechanisms in Deposition Processes

In specialized deposition techniques like Atomic Layer Deposition (ALD), the goal is to grow highly uniform, conformal thin films with atomic-level precision. This is achieved through sequential, self-limiting surface reactions. researchgate.net

In a typical ALD process for depositing silicon dioxide, a substrate with a hydroxylated surface is exposed to a silicon precursor. The precursor molecules react with the surface -OH groups until all available sites are occupied. At this point, the reaction stops, as the precursor will not react with the now-modified surface. This is the "self-limiting" aspect of the process.

While specific studies on this compound in ALD are not prevalent, its chemical properties make it a potential candidate. An idealized ALD cycle using this compound and water could proceed as follows:

Precursor Pulse: A pulse of this compound vapor is introduced into the reactor. The molecules react with the surface hydroxyls until the surface is saturated with -Si(CH₃)₂(OCH₃) or -Si(CH₃)₂(Cl) groups.

Surface-OH + (CH₃)₂Si(OCH₃)Cl → Surface-O-Si(CH₃)₂(OCH₃) + HCl

Purge: Excess, unreacted precursor is purged from the chamber with an inert gas.

Co-reactant Pulse: A pulse of a co-reactant, such as water vapor, is introduced. The water reacts with the remaining hydrolyzable groups (e.g., -OCH₃) on the newly formed surface, regenerating hydroxyl groups for the next cycle.

Surface-O-Si(CH₃)₂(OCH₃) + H₂O → Surface-O-Si(CH₃)₂(OH) + CH₃OH

Purge: Excess water and the reaction byproduct (methanol) are purged.

Repeating this cycle allows for the layer-by-layer deposition of a dimethylsiloxane or, with further oxidation steps, a silicon dioxide film. The self-limiting nature of each half-reaction ensures high-quality films, even on complex, high-aspect-ratio structures. researchgate.net

Investigation of Ring-Opening Polymerization Dynamics

The ring-opening polymerization (ROP) of cyclosiloxanes is a primary industrial method for synthesizing linear polysiloxanes. This process can be initiated by either anionic or cationic catalysts and involves the cleavage of the Si-O-Si bond in the cyclic monomer, followed by the addition of the monomer to the growing polymer chain. A critical aspect of controlling the properties of the final polymer, such as its molecular weight and end-group functionality, is the use of end-capping or terminating agents. This compound serves as a key reagent in this capacity, allowing for the precise termination of the living polymer chain.

In the context of ring-opening polymerization, particularly the anionic ROP of cyclosiloxanes like hexamethylcyclotrisiloxane (B157284) (D3) or octamethylcyclotetrasiloxane (B44751) (D4), the polymerization proceeds via a living mechanism. This means that in the absence of impurities or deliberate termination steps, the polymer chains will continue to grow as long as monomer is available. The active center of the propagating chain is typically a silanolate anion.

This compound is introduced at a desired stage of the polymerization to quench these active silanolate centers. The electrophilic silicon atom in this compound is readily attacked by the nucleophilic silanolate anion at the end of the growing polymer chain. This reaction results in the formation of a stable siloxane bond and the elimination of a chloride ion, effectively terminating the chain growth at that end. The methoxy group remains as a functional end-group on the polymer chain.

The kinetics of the end-capping reaction are generally fast, ensuring that the termination is efficient and that the molecular weight distribution, or polydispersity index (PDI), of the final polymer remains narrow. This rapid quenching is crucial for producing well-defined polymers with predictable properties.

The use of this compound as an end-capper introduces a methoxy-functionalized terminus to the polysiloxane chain. This functionality can be advantageous for subsequent post-polymerization modifications or for influencing the material properties of the final silicone product.

The table below illustrates the theoretical effect of varying the concentration of this compound on the number-average molecular weight (Mn) of polydimethylsiloxane (B3030410) (PDMS) produced from the anionic ROP of octamethylcyclotetrasiloxane (D4).

| [D4]:[Initiator]:[this compound] Molar Ratio | Theoretical Mn ( g/mol ) | Expected Polydispersity Index (PDI) |

| 100:1:1 | ~7400 | < 1.2 |

| 200:1:1 | ~14800 | < 1.2 |

| 50:1:1 | ~3700 | < 1.2 |

| 100:1:2 | ~3700 | < 1.2 |

This data is illustrative and assumes 100% monomer conversion and efficient initiation and termination.

Advanced Applications in Materials Science

Precursors for Advanced Materials Synthesis

The reactivity of dimethylmethoxychlorosilane makes it a valuable building block for complex material architectures. It participates in chemical reactions that form the basis for synthesizing high-performance materials with tailored functionalities.

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel). This compound is utilized in sol-gel chemistry to introduce specific organic functionalities into inorganic networks, leading to the formation of hybrid materials that combine the properties of both organic polymers and inorganic glasses or ceramics. mdpi.comsigmaaldrich.com

Organic-inorganic hybrid materials are composites where organic and inorganic components are integrated at the molecular or nanometer scale. mdpi.com The incorporation of this compound into a sol-gel formulation allows for the creation of hybrid networks with unique properties. The methyl groups attached to the silicon atom impart hydrophobicity and flexibility to the resulting material, while the siloxane backbone provides thermal stability and mechanical strength. nih.gov

The synthesis of these hybrid networks typically involves the co-hydrolysis and co-condensation of this compound with other alkoxide precursors, such as tetraethoxysilane (TEOS). The this compound acts as a network modifier, controlling the degree of cross-linking and the final structure of the material. This approach has been used to develop materials for a range of applications, including coatings, adhesives, and matrices for functional molecules. researchgate.net

Key Research Findings:

The use of organosilanes like this compound in conjunction with traditional inorganic precursors allows for the tuning of mechanical properties in hybrid films. nih.gov

The organic functionalities introduced by such silanes can significantly influence the microstructure and surface properties of the final material.

| Precursor System | Resulting Material Property | Reference Application |

| This compound & TEOS | Increased hydrophobicity and flexibility | Protective coatings |

| This compound & Methyltrimethoxysilane (B3422404) | Controlled porosity and surface area | Functionalized adsorbents |

Aerogels are a class of synthetic porous ultralight materials derived from a gel, in which the liquid component of the gel has been replaced with a gas. The result is a solid with extremely low density and low thermal conductivity. This compound can be employed in the synthesis of silica (B1680970) aerogels to impart hydrophobicity and to control the porous structure. nih.govjim.org.cn

During the sol-gel process for aerogel synthesis, the addition of this compound as a co-precursor or as a surface modifying agent after the gel has formed can prevent the collapse of the porous structure during drying. mdpi.commdpi.com The methyl groups on the silicon atom replace surface silanol (B1196071) groups, reducing the surface tension and preventing the capillary forces that cause shrinkage. This results in crack-free, lightweight aerogels with high porosity and a large surface area. nih.gov

Key Research Findings:

Surface modification with silylating agents containing hydrophobic organic groups is crucial for improving the stability of aerogels. nih.gov

The concentration and type of organosilane precursor can be used to tailor the pore size distribution and surface area of the resulting aerogel. mdpi.com

| Property | Effect of this compound Incorporation |

| Density | Can contribute to lower density materials |

| Surface Area | Can be used to control and achieve high surface area |

| Hydrophobicity | Significantly increases hydrophobicity |

| Mechanical Stability | Can improve resistance to cracking during drying |

The sol-gel method is also a prominent technique for the synthesis of catalysts and catalyst supports due to the ability to control the composition, structure, and surface area of the final material. researchgate.net While direct references to this compound are scarce, the principles of using functionalized silanes in sol-gel catalyst preparation are well-established. By incorporating this compound into a catalyst support matrix, it is possible to modify the surface chemistry and, consequently, the catalytic activity and selectivity.

The methyl groups can influence the adsorption of reactants and the desorption of products from the catalyst surface. Furthermore, the controlled porosity achieved through the use of such precursors can enhance the accessibility of active sites and improve mass transport within the catalyst.

Polymer-derived ceramics (PDCs) are a class of ceramic materials that are formed by the thermal decomposition of preceramic polymers. nih.gov This route offers advantages in processing complex shapes and coatings. Organosilicon polymers, which can be synthesized using monomers like this compound, serve as precursors for silicon-based ceramics such as silicon carbide (SiC) and silicon oxycarbide (SiOC). mdpi.commdpi.com

The chemical structure of the preceramic polymer, which is influenced by the starting monomers, dictates the composition and properties of the final ceramic material. The inclusion of this compound in the polymer backbone can introduce silicon and carbon, contributing to the formation of SiOC or SiC phases upon pyrolysis at high temperatures. zenodo.org These ceramics are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for high-temperature coatings in applications like aerospace and power generation. researchgate.net

Key Research Findings:

Preceramic polymers offer a versatile route to advanced ceramics with tailored compositions and microstructures. nih.govmdpi.com

The properties of PDCs, such as their thermal stability and oxidation resistance, are highly dependent on the molecular structure of the precursor polymer. mdpi.com

Sol-Gel Chemistry and Hybrid Organic-Inorganic Materials

Surface Modification and Functionalization

The reactivity of the chloro group in this compound makes it an effective agent for the surface modification and functionalization of various substrates. gelest.com This process involves chemically bonding the silane (B1218182) to a surface to alter its properties, such as hydrophobicity, adhesion, and biocompatibility. nih.govnih.gov

The modification process typically involves the reaction of the chlorosilane with hydroxyl groups present on the surface of materials like glass, silica, or metal oxides. researchgate.net This reaction forms a stable covalent bond and a monolayer of the silane on the surface. The attached dimethylmethoxy silyl (B83357) groups then present a new surface chemistry, which in this case is characterized by the hydrophobic methyl groups. This ability to tailor surface properties is critical in a wide array of technological applications, from microelectronics to biomedical devices.

Modification of Inorganic Nanoparticles (e.g., Silica Nanoparticles)

The surface of inorganic nanoparticles, such as silica, can be chemically altered using organosilanes to improve their dispersion in polymer matrices and to impart desired properties like hydrophobicity. While extensive research exists on various silane coupling agents for silica nanoparticle modification, specific data on this compound is less prevalent in publicly available literature. However, the principles of its reactivity are analogous to more commonly cited dichlorodimethylsilane (B41323).

The modification process typically involves the reaction of the silane with the hydroxyl groups present on the surface of the silica nanoparticles. This reaction forms a covalent bond, attaching the dimethylmethoxy moiety to the nanoparticle surface. The result is a change in the surface chemistry from hydrophilic to hydrophobic, which can significantly impact the material's behavior in different media.

Table 1: Comparison of Silane Treatments on Silica Nanoparticles (General Findings)

| Silane Type | Resulting Surface Property | Key Research Findings |

| Dimethyldichlorosilane | Hydrophobic | Increases hydrophobicity with higher concentrations, improving foam stability. |

| Various Alkoxysilanes | Hydrophobic | Can create superhydrophobic surfaces with contact angles exceeding 150°. |

Note: This table represents general findings for similar silane compounds due to the limited specific data for this compound.

Surface Engineering of Polymeric Substrates (e.g., Polydimethylsiloxane (B3030410) (PDMS))

Polydimethylsiloxane (PDMS) is a widely used polymer in microfluidics and biomedical devices due to its optical transparency, biocompatibility, and ease of fabrication. However, its inherent hydrophobicity can be a limitation in certain applications. Surface modification techniques are therefore crucial to tailor its surface properties.

While various methods exist to modify PDMS surfaces, including plasma treatment and grafting of hydrophilic polymers, the use of silanes offers a chemical route to alter its wettability. Although specific research detailing the use of this compound for PDMS modification is not widely documented, the general mechanism would involve the reaction of the silane with surface hydroxyl groups that can be introduced on the PDMS surface through plasma activation. This would render the surface more hydrophobic.

Modification of Bio-renewable Polymers (e.g., Cellulose) for Enhanced Properties

Cellulose (B213188), a bio-renewable and biodegradable polymer, has garnered significant interest as a sustainable alternative to petroleum-based plastics. However, its hydrophilic nature can lead to poor compatibility with hydrophobic polymer matrices and limit its applications. Chemical modification with silanes is a common strategy to enhance its properties.

The reaction of silanes with the hydroxyl groups on the cellulose surface can significantly improve its hydrophobicity, thermal stability, and compatibility with other materials. While a variety of silanes have been studied for cellulose modification, specific research on the effects of this compound is not extensively reported. The expected reaction would involve the covalent bonding of the dimethylmethoxy groups to the cellulose backbone, thereby reducing its affinity for water.

Control of Surface Wettability and Hydrophobicity/Hydrophilicity

The ability to control the wettability of a surface is critical for a wide range of applications, from self-cleaning coatings to microfluidic devices. Silanes are effective agents for tuning surface energy and, consequently, the hydrophobic or hydrophilic nature of a material.

This compound, with its reactive chloro and methoxy (B1213986) groups and non-polar methyl groups, can be used to impart hydrophobicity to a variety of substrates. The reaction with surface hydroxyl groups replaces polar functionalities with non-polar dimethylsilyl groups, leading to a decrease in surface energy and an increase in the water contact angle. The degree of hydrophobicity can be controlled by factors such as the concentration of the silane and the reaction conditions.

Table 2: General Effect of Silanization on Water Contact Angle

| Substrate | Treatment | Resulting Water Contact Angle |

| Glass | Dichlorooctamethyltetrasiloxane | Tunable from ~20° to 95° |

| Silica Nanoparticles | Trimethylchlorosilane | Up to 165° |

Note: This table illustrates the general effect of silanization on wettability, as specific data for this compound is limited.

Thin Film Deposition Technologies

This compound also plays a role in advanced thin film deposition techniques, contributing to the fabrication of novel materials with tailored properties.

Molecular Layer Deposition (MLD)

Molecular Layer Deposition (MLD) is a vapor-phase thin film deposition technique that allows for the growth of organic and hybrid organic-inorganic films with atomic-level precision.

This compound (DMMCS) has been utilized as a precursor in the MLD process to grow hybrid organic-inorganic films, such as alumina-siloxane. This process involves the sequential exposure of a substrate to different precursors that react in a self-limiting manner.

In the growth of alumina-siloxane films, a typical MLD cycle might involve sequential pulses of trimethylaluminum (B3029685) (TMA), water (H₂O), DMMCS, and H₂O. This "ABCD" process allows for the controlled incorporation of both alumina (B75360) and siloxane components into the film.

Research has demonstrated the linear growth of these alumina-siloxane hybrid films. Quartz crystal microbalance (QCM) experiments have shown a consistent mass gain per cycle, and X-ray reflectivity (XRR) measurements have confirmed a linear increase in film thickness with the number of MLD cycles.

Table 3: MLD Growth of Alumina-Siloxane Films Using DMMCS

| Parameter | Value | Source |

| MLD Precursors | Trimethylaluminum (TMA), H₂O, this compound (DMMCS), H₂O | |

| Growth Temperature | 200°C | |

| Mass Gain per Cycle (QCM) | ~21 ng/cm²/cycle | |

| Growth Rate (XRR) | 0.9 Å/cycle |

This controlled growth allows for the fabrication of thin films with precisely engineered compositions and properties, opening up possibilities for applications in areas such as flexible electronics and barrier coatings.

Precursor Reactivity and Film Growth Mechanisms in MLD Cycles

Molecular Layer Deposition (MLD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions to build organic or hybrid organic-inorganic films with atomic-level precision. The process is analogous to Atomic Layer Deposition (ALD) but utilizes molecular precursors to deposit molecular fragments. In this context, this compound serves as an ideal precursor due to its bifunctional nature, possessing two distinct reactive sites: a highly reactive chloro (-Cl) group and a methoxy (-OCH₃) group.

The film growth mechanism in an MLD cycle using a precursor like this compound would proceed in a controlled, stepwise manner. One proposed reaction sequence involves alternating exposures of the substrate to the this compound precursor and a co-reactant, such as water.

Step A (this compound Exposure): The precursor is introduced into the reaction chamber. The chlorosilane group reacts with hydroxyl (-OH) groups on the substrate surface, forming a stable Si-O bond and releasing hydrogen chloride (HCl) as a byproduct. This reaction is self-limiting; once all available surface sites have reacted, the reaction stops, leaving a monolayer of methoxy-terminated dimethylsilyl groups chemically bonded to the surface.

Step B (Purge): Excess, unreacted precursor and gaseous byproducts are purged from the chamber with an inert gas.

Step C (Co-reactant Exposure): A co-reactant, such as water vapor, is introduced. The water molecules react with the methoxy groups on the newly formed surface, creating new hydroxyl groups and releasing methanol (B129727) (CH₃OH) as a byproduct. This step is also self-limiting.

Step D (Purge): Remaining co-reactant and byproducts are purged, leaving a hydroxyl-functionalized surface ready for the next cycle.

By repeating this A-B-C-D cycle, a hybrid organic-inorganic film, essentially a form of polydimethylsiloxane, is grown layer by layer. dtic.mil The linear growth per cycle, often in the range of angstroms, allows for precise control over film thickness. dtic.mil

Fabrication of Ultrathin and Ultratough Dielectric Layers

The precision of the MLD process is paramount for fabricating the ultrathin dielectric layers required in advanced microelectronics. The self-limiting nature of the surface reactions ensures that films can be grown with monolayer control, resulting in pinhole-free, conformal coatings on complex three-dimensional structures.

The incorporation of dimethylsilyl [-Si(CH₃)₂-O-] units from the this compound precursor imparts unique properties to the resulting dielectric layers. Polydimethylsiloxane (PDMS) is known for the flexibility of its Si-O bonds and bond angles, which provide desirable mechanical properties. dtic.mil This inherent flexibility, derived from the organic methyl groups, can be leveraged to create ultratough dielectric layers. Unlike purely inorganic dielectrics like silicon dioxide, which are often brittle, these hybrid films exhibit enhanced elasticity and resistance to cracking under mechanical stress. This combination of ultrathin precision and improved mechanical toughness makes them suitable for applications in flexible electronics and as insulating layers in devices subjected to mechanical strain.

Chemical Vapor Deposition (CVD)

Precursor Utilization in Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique used to deposit thin films at lower temperatures than conventional thermal CVD. wikipedia.orgmdpi.com The process involves introducing precursor gases into a reaction chamber where a plasma is generated, typically by applying a radio frequency (RF) electric field. kenosistec.com The plasma is a partially ionized gas containing highly energetic electrons, ions, and free radicals. wikipedia.orgkenosistec.com

These energetic electrons are key to the PECVD process; they collide with and dissociate the precursor molecules, creating a high concentration of reactive species. wikipedia.org This allows for chemical reactions and film deposition to occur on a substrate at significantly lower temperatures, which is crucial for manufacturing devices with temperature-sensitive components. wikipedia.org

In this process, this compound acts as a single-source precursor. Its vapor is introduced into the plasma, where the energy from the plasma is sufficient to break the Si-Cl, Si-O, and Si-C bonds. This fragmentation generates various reactive radicals that subsequently adsorb onto the substrate surface and react to form the desired film. The composition and properties of the final film, such as a silicon oxycarbide (SiOC) layer, can be precisely controlled by adjusting process parameters like gas flow rates, pressure, RF power, and substrate temperature. The use of organosilicon precursors is common for depositing various silicon-based films, including silicon nitride and silicon dioxide. kindle-tech.com

Deposition of Low-k Dielectric Films

In modern integrated circuits, the interconnect delay, also known as RC delay, is a major limiting factor for device performance. mdpi.com To mitigate this, insulating materials with a low dielectric constant (low-k) are used to separate the metal wiring. mdpi.com Carbon-doped silicon oxide (SiCOH) films are a class of low-k materials that have been successfully integrated into semiconductor manufacturing. nih.gov

This compound is an effective precursor for depositing SiCOH films via PECVD. The precursor provides both the silicon-oxygen backbone and the carbon-containing methyl groups necessary for the film. During the PECVD process, the methyl groups (-CH₃) from the precursor are incorporated into the silicon dioxide matrix. nih.gov This incorporation has two primary effects that lower the dielectric constant:

Lower Polarity: The Si-C bonds introduced are less polar than the Si-O bonds they replace. nih.gov

Increased Free Volume: The bulky methyl groups disrupt the dense structure of the silica network, creating more free volume or nano-sized voids within the film. nih.gov

Table 1: Comparison of Dielectric Constants for Films from Various Organosilane Precursors

| Precursor Used | Deposition Method | Resulting Film Type | Dielectric Constant (k) |

|---|---|---|---|

| Methylsilane (1MS) | Pulsed PECVD | SiOCH | 2.4 - 2.6 researchgate.net |

| Dimethylsilane (2MS) | Pulsed PECVD | SiOCH | 2.4 - 2.6 researchgate.net |

| Trimethylsilane (3MS) | Pulsed PECVD | SiOCH | 2.4 - 2.6 researchgate.net |

| Diethoxymethylsilane (DEMS) | PECVD | SiOCH | ~3.0 researchgate.net |

| Decamethylcyclopentasiloxane (DMCPSO) & Cyclohexane | PECVD | SiCOH | 1.9 - 2.4 nih.gov |

Novel CVD Approaches for Silicon Film Growth

Beyond conventional PECVD for dielectric films, novel CVD approaches are continuously being developed to create specialized silicon-based films with tailored properties. This compound's chemical structure makes it a candidate for such advanced methods.

One area of innovation is the use of halogenated precursors to achieve higher deposition rates. mdpi.com The presence of the chloro- group in this compound can be exploited in processes similar to those using dichlorosilane (B8785471) or silicon tetrachloride, which are known to enable faster film growth compared to non-halogenated silanes. mdpi.commdpi.com

Another approach involves low-temperature CVD, which is critical for applications on thermally sensitive substrates like polymers or wood. nih.gov While thermal CVD often requires very high temperatures, plasma-based or alternative activation methods can facilitate deposition at much lower temperatures. nih.gov

Furthermore, the concept of a "single-source precursor," which contains all the necessary elements for the final film, simplifies the deposition process and can improve film homogeneity. mdpi.comresearchgate.net this compound, containing Si, C, O, and Cl, can be used to grow complex films like silicon oxycarbide (SiOC) or even silicon carbonitride (SiCN) with the addition of a nitrogen source like ammonia. This versatility allows it to be adapted for various novel CVD strategies aimed at producing high-quality, functional silicon-based films for a range of applications.

Integration into Electronic Materials and Devices

The successful integration of novel materials into the complex fabrication process of electronic devices is a significant challenge. For low-k dielectric films deposited using precursors like this compound, integration into the back-end-of-line (BEOL) interconnect structures presents several hurdles. mdpi.com

A primary issue is plasma-induced damage. During the patterning and etching steps required to create the metal wiring channels, the porous low-k material is exposed to oxygen-containing plasmas. mdpi.com This exposure can deplete the carbon content (methyl groups) near the surface and introduce moisture in the form of hydroxyl (Si-OH) groups, which increases the dielectric constant and degrades the material's insulating properties. mdpi.com

Dielectric Applications in Modern Electronic Systems

The primary application for organosilane precursors in electronics is in the creation of silicon oxycarbide (SiOCH) films, also known as carbon-doped oxides. These materials are employed as interlayer dielectrics (ILDs) to insulate the intricate wiring within integrated circuits. The incorporation of carbon into the silicon dioxide matrix lowers the material's dielectric constant, a critical factor in enhancing device performance.

The general mechanism involves the hydrolysis and condensation of the organosilane precursor. In the case of a methoxychlorosilane like this compound, the methoxy (-OCH3) and chloro (-Cl) groups would react with water or another oxygen source during a chemical vapor deposition (CVD) process. This reaction would lead to the formation of a cross-linked SiOCH network. The dimethyl groups ((CH3)2) attached to the silicon atom would be incorporated into the final film, contributing to its low dielectric constant and hydrophobicity.

Table 1: Comparison of Properties for Dielectric Films from Different Organosilane Precursors (Illustrative)

| Precursor | Resulting Film | Typical Dielectric Constant (k) | Key Film Properties |

| Diethoxymethylsilane (DEMS) | SiOCH | 2.5 - 3.0 | Good mechanical strength, thermal stability |

| Trimethylsilane (3MS) | SiOCH | 2.7 - 3.2 | Higher carbon content |

| Dimethyldimethoxysilane (DMDMOS) | SiOCH | 2.6 - 3.1 | Forms porous films |

| This compound | Hypothetical SiOCH | Estimated 2.6 - 3.2 | Potential for tailored film density and porosity |

Note: The properties for this compound are hypothetical and extrapolated based on the characteristics of similar organosilane precursors.

Potential for Microelectronics and Flexible Electronics

The versatility of organosilane precursors extends to the burgeoning field of flexible electronics. The ability to deposit thin, flexible dielectric films at relatively low temperatures makes them suitable for use on polymer substrates, which cannot withstand the high temperatures of traditional semiconductor processing.

For microelectronics, the precise control over the precursor chemistry allows for the tuning of the resulting film's properties. By adjusting the ratio of methyl, methoxy, and chloro groups in a precursor like this compound, it would theoretically be possible to control the degree of cross-linking, the carbon content, and the porosity of the final dielectric film. This control is essential for meeting the stringent requirements of next-generation integrated circuits.

In the context of flexible electronics, the mechanical properties of the dielectric layer are as important as its electrical properties. The incorporation of organic groups, such as the methyl groups from this compound, can impart a degree of flexibility to the otherwise rigid silicon-oxygen network. This could lead to the development of robust dielectric layers for flexible displays, wearable sensors, and other conformable electronic devices.

Table 2: Research Findings on Organosilane Precursors for Low-k Dielectrics

| Precursor Type | Deposition Method | Key Findings |

| Alkoxysilanes | Plasma-Enhanced Chemical Vapor Deposition (PECVD) | Can produce films with low dielectric constants and good thermal stability. |

| Methylsilanes | PECVD | Incorporation of methyl groups lowers the dielectric constant and increases hydrophobicity. |

| Chlorosilanes | Chemical Vapor Deposition (CVD) | Often used in the synthesis of silicones and as precursors for silica deposition. |

Role in Catalysis and Reaction Engineering

Co-catalyst Applications in Polymerization Processes

In the realm of olefin polymerization, particularly with Ziegler-Natta catalysts, alkoxysilanes are crucial as external electron donors (EEDs). buct.edu.cnippi.ac.irgoogle.com These EEDs play a significant role in enhancing the stereoselectivity of the catalyst, thereby controlling the tacticity of the resulting polymer, such as polypropylene. While specific research focusing exclusively on dimethylmethoxychlorosilane as an EED is not extensively detailed in the public literature, the general principles of alkoxysilane function provide a strong indication of its potential role.

The primary function of an EED in Ziegler-Natta catalysis is to interact with the active sites on the catalyst surface, deactivating the non-stereospecific sites and thereby increasing the proportion of isotactic polymer produced. researchgate.netmdpi.com The nature of the alkoxy and alkyl groups on the silane (B1218182) donor influences its effectiveness. For instance, studies have compared various alkoxysilanes, such as dicyclopentyldimethoxysilane (B162888) (Donor-D) and tetraethoxysilane (Donor-T), and found that the electron-donating capability and steric hindrance of the silane impact the catalyst's performance and the properties of the final polymer. buct.edu.cn

The selection of the external donor can affect several key parameters of the polymerization process and the resulting polymer. These include:

Polymer Isotacticity: The stereoselectivity of the catalyst is significantly enhanced by the presence of an EED, leading to a higher isotactic index in polypropylene. researchgate.net

Polymer Molecular Weight: The molecular weight and molecular weight distribution of the polymer can be modified by the choice of the EED. buct.edu.cn

Hydrogen Response: The sensitivity of the catalyst system to hydrogen as a chain transfer agent can be modulated by the external donor. researchgate.net

Below is a table summarizing the effects of different types of external electron donors on propylene (B89431) polymerization, which provides context for the potential application of this compound.

| External Donor Type | Influence on Catalysis and Polymer Properties |

| Organic Amines | Highest catalyst activity, highest polymer molecular weight. |

| Ether Compounds | Intermediate catalyst activity and polymer molecular weight. |

| Carboxylic Esters | Lower polymer molecular weight. |

| Aminosilane Compounds | Lowest catalyst activity, highest hydrogen response, lowest polymer molecular weight. |

Table 1: Comparative effects of different external electron donor types in propylene polymerization. This table is based on general findings and provides a framework for understanding the potential role of silane compounds. buct.edu.cn

Given its structure, this compound would be expected to participate in these interactions, with the methoxy (B1213986) group providing the electron-donating function. The presence of the chloro group, however, adds a further dimension of reactivity that could influence its interaction with the catalyst components.

Precursor for In-situ Generation of Active Catalysts

The use of this compound as a precursor for the in-situ generation of active catalysts is a plausible application, though specific examples are not widely documented in readily available literature. The concept of in-situ catalyst generation involves the formation of the catalytically active species within the reaction medium from a stable precursor.

In principle, the reactive chloro and methoxy groups of this compound could undergo reactions to form catalytically active species. For instance, reaction with a metal oxide support could lead to the tethering of a silicon-containing species, which could then be further modified to create a catalyst. The hydrolysis and condensation of the methoxy group can lead to the formation of siloxane linkages, potentially creating a polysiloxane-based structure that could encapsulate or support a catalytically active metal.

One area where related chemistry is observed is in the synthesis of dimethyldichlorosilane, where the in-situ formation of a reactive copper silicide (Cu₃Si) phase is a key step. researchgate.net While this is not a direct use of this compound as a precursor, it illustrates the principle of generating a reactive intermediate from a silicon-containing compound within the catalytic cycle.

Development of Heterogeneous Catalysts and Support Materials from Silane Derivatives

The development of heterogeneous catalysts often relies on the use of high-surface-area support materials, with silica (B1680970) (SiO₂) being one of the most common. Silane derivatives are fundamental precursors for the synthesis of these silica supports, typically through sol-gel processes. mpg.de While tetraethoxysilane (TEOS) is the most commonly cited precursor for laboratory-scale silica synthesis, other alkoxysilanes can also be employed.

This compound can, in principle, be used to modify or create silica-based support materials. The hydrolysis of the methoxy group and the chloro group would lead to the formation of silanol (B1196071) groups, which can then condense to form a polysiloxane network. The presence of the methyl groups would result in a more hydrophobic and organophilic surface compared to silica generated from a precursor like TEOS. This surface modification can influence the interaction of the support with the active catalytic species and the reactants, potentially affecting catalyst activity and selectivity.

The general steps for preparing supported catalysts often involve:

Support Preparation: Synthesizing the support material (e.g., silica) with desired properties like surface area and pore size.

Impregnation or Deposition: Loading the active catalytic species (e.g., a metal salt) onto the support.

Calcination and Reduction: Thermal treatments to convert the precursor into the active catalytic form. mpg.de

The use of this compound in the first step could lead to the formation of a modified silica support with tailored surface properties.

Mechanistic Studies in Aerosol-Assisted Sol-Gel Synthesis of Catalysts

Aerosol-assisted sol-gel (AASG) synthesis is a modern technique for producing nanostructured catalysts with controlled porosity and surface functionality. whiterose.ac.uk This method combines aerosol processing with sol-gel chemistry, where chemical precursors react through hydrolysis and condensation to form solid compounds. whiterose.ac.uk

Mechanistic studies of AASG synthesis often employ advanced analytical techniques to probe the complex transitions that occur within the aerosol droplets. While there is a body of research on AASG for catalyst synthesis, the specific use of this compound as a precursor in these studies is not prominently reported. whiterose.ac.uk The literature on AASG catalyst synthesis frequently mentions the use of precursors like tetraethyl orthosilicate (B98303) (TEOS) for generating the silica matrix. whiterose.ac.uk

The general mechanism of AASG involves the generation of an aerosol containing the catalyst precursors and a templating agent. As the solvent evaporates from the droplets, the precursor concentration increases, leading to hydrolysis, condensation, and self-assembly into a nanostructured material. The ability to perform operando studies, for example, using optical trapping combined with Raman spectroscopy, has provided significant insights into these processes. whiterose.ac.uk

Should this compound be used in an AASG process, its hydrolysis and condensation kinetics would be a key factor in the final morphology and properties of the catalyst particles. The presence of the methyl groups would also influence the surface properties of the resulting material, likely rendering it more hydrophobic.

Polymerization and Polymer Chemistry

Organosiloxane Polymer Formation and Architectures

The formation of organosiloxane polymers from precursors like dimethylmethoxychlorosilane is fundamentally centered on the hydrolysis and condensation of its reactive groups. The primary reaction pathway involves the hydrolysis of the silicon-chlorine (Si-Cl) bond, which is highly susceptible to reaction with water. This initial step yields a silanol (B1196071) intermediate (a compound with a Si-OH group) and hydrochloric acid. wikipedia.org

Reaction Scheme: (CH₃)₂Si(OCH₃)Cl + H₂O → (CH₃)₂Si(OCH₃)OH + HCl

Following the formation of the silanol, the polymerization proceeds through condensation reactions. These can occur between two silanols (silanol + silanol pathway) or between a silanol and an unreacted chlorosilane (silanol + chlorosilane pathway), both resulting in the formation of a stable siloxane bond (Si-O-Si). wikipedia.org

Silanol + Silanol Condensation: 2 (CH₃)₂Si(OCH₃)OH → (CH₃)(OCH₃)Si-O-Si(OCH₃)(CH₃) + H₂O

Silanol + Chlorosilane Condensation: (CH₃)₂Si(OCH₃)OH + (CH₃)₂Si(OCH₃)Cl → (CH₃)(OCH₃)Si-O-Si(OCH₃)(CH₃) + HCl

Due to its monofunctional nature with respect to the highly reactive chloro group, this compound primarily acts as a chain-terminating agent. When introduced into a polymerization reaction with difunctional silane (B1218182) precursors (like dimethyldichlorosilane), it controls the length of the resulting linear polymer chains. The resulting polymers are terminated with a methoxy (B1213986) group at one end.

The architecture of the final polymer is dictated by the functionality of the silane precursors used. While difunctional units form linear chains and trifunctional units create cross-linked networks, this compound introduces a controlled termination point, leading to the formation of well-defined, shorter-chain linear polysiloxanes. wikipedia.org These linear products, a type of polydimethylsiloxane (B3030410) (PDMS), are of significant commercial value. wikipedia.orgatamanchemicals.com

Controlled Polymerization Strategies

Controlled polymerization strategies are essential for synthesizing polymers with specific molecular weights, low polydispersity, and defined architectures. In the context of siloxane chemistry, this compound is a key reagent for achieving this control, primarily by acting as an "end-capper" in various polymerization techniques.

One of the most prominent strategies is the anionic ring-opening polymerization (AROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃) or octamethylcyclotetracyclosiloxane (D₄). In this process, an initiator (like an alkali metal hydroxide (B78521) or silanolate) opens the cyclic monomer to create a linear, propagating silanolate chain. The polymerization continues until it is intentionally terminated.

This compound serves as an effective terminating agent. The highly reactive Si-Cl bond readily reacts with the active silanolate anion at the end of the growing polymer chain, effectively quenching the polymerization. This reaction caps (B75204) the polymer chain with a dimethylmethoxy-silyl group. By controlling the molar ratio of the cyclic monomer to the this compound terminator, the average molecular weight of the resulting polysiloxane can be precisely managed.

| Parameter | Description |

| Monomer | Cyclic siloxanes (e.g., D₃, D₄) |

| Initiator | Anionic species (e.g., KOH, R₄NOH) |

| Controlled By | Ratio of Monomer to Terminator |

| Terminator | This compound |

| Result | Linear polysiloxane with controlled molecular weight and a dimethylmethoxy-silyl end-group. |

This method allows for the synthesis of polymers with predictable chain lengths and narrow molecular weight distributions, which is crucial for applications requiring consistent material properties.

Co-polymerization and Grafting Reactions with Other Monomers and Polymers

The reactivity of this compound also allows for its use in co-polymerization and grafting reactions, enabling the creation of hybrid materials that combine the properties of polysiloxanes with other polymers.

Grafting Reactions: Grafting involves attaching polysiloxane chains onto the backbone of a different type of polymer. This compound can be used to create the siloxane chains that are then grafted onto or from a polymer backbone.

One common method is "grafting to," where pre-existing functional groups on an organic polymer (e.g., hydroxyl groups on polyvinyl alcohol) can react with the chlorosilane moiety of this compound or a short siloxane oligomer terminated with this group.

A more versatile approach involves "grafting from," where a polymer is first functionalized with initiator sites. For example, a polymer backbone could be modified to contain silanol groups. These groups can then initiate the ring-opening polymerization of cyclic siloxanes. This compound would then be used as the terminating agent to control the length of the grafted polysiloxane side chains.

These grafting techniques are used to impart desirable silicone properties—such as low surface energy, thermal stability, and biocompatibility—to conventional organic polymers. sapub.org The process often involves direct condensation reactions, sometimes promoted by agents like dicyclohexylcarbodiimide (B1669883) (DCC). sapub.org

| Grafting Technique | Role of this compound | Resulting Structure |

| Grafting To | Reactant to attach a single silane unit or a pre-formed oligomer to a polymer backbone. | Polymer backbone with short, well-defined siloxane grafts. |

| Grafting From | Terminator to control the length of polysiloxane chains grown from an initiator-functionalized polymer. | Polymer backbone with grafted polysiloxane chains of controlled molecular weight. |

Homogeneous Silicone Network Formation in Aqueous Sol-Gel Systems

The sol-gel process is a versatile method for producing solid materials from small molecules. mdpi.com It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. In the context of silicone chemistry, this process is widely used to create highly porous and homogeneous inorganic-organic hybrid materials, such as aerogels. researchgate.netresearchgate.net

The formation of homogeneous silicone networks in aqueous sol-gel systems relies on the controlled hydrolysis and condensation of silicon alkoxide precursors. gmidental.com While this compound itself is not a primary network-former due to its single highly reactive site for condensation, it can be incorporated into sol-gel systems as a modifying agent.

In a typical sol-gel process involving silicone network formation, a multifunctional alkoxysilane, such as methyltrimethoxysilane (B3422404) (MTMS) or tetramethyl orthosilicate (B98303) (TMOS), is used as the main network-forming precursor. mdpi.comresearchgate.net The process is often catalyzed by either an acid or a base, and it is carried out in a solvent system that can include water and alcohol. A two-step acid-base process is often suitable for creating homogeneous hydrophobic networks. researchgate.netresearchgate.net

When this compound is introduced into such a system, its chloro- and methoxy- groups will hydrolyze and co-condense with the hydrolyzing network-forming precursors. Its primary role is to act as a surface modifier or a network terminator. By reacting with the silanol groups on the surface of the growing silica (B1680970) or silicone network, it introduces dimethyl-silyl groups, which have a significant impact on the final properties of the material.

Effects of Incorporation:

Hydrophobicity: The methyl groups attached to the silicon atom are nonpolar, and their introduction onto the surface of the gel network significantly increases its hydrophobicity.

Network Density: As a chain terminator, it can limit the extent of cross-linking, leading to a less dense and potentially more flexible network structure.

Porosity Control: By modifying the surface chemistry and limiting network growth, it can influence the final pore size distribution and surface area of the resulting porous material, such as an aerogel or xerogel. researchgate.net

The sol-gel process allows for the creation of materials with unique morphologies and multifunctional properties by carefully controlling reaction conditions like pH, temperature, and precursor composition. mdpi.com The incorporation of organofunctional silanes improves the flexibility and density of the resulting films. gmidental.com

Advanced Characterization Techniques in Dimethylmethoxychlorosilane Research

Spectroscopic Analysis

Spectroscopy is a fundamental tool for probing the molecular characteristics of dimethylmethoxychlorosilane. Techniques such as FTIR, NMR, and XPS offer comprehensive information on chemical bonding, molecular structure, and elemental composition.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups and analyze the chemical bonding within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint. For this compound, FTIR analysis reveals characteristic absorption bands corresponding to its specific chemical bonds. The disappearance of certain peaks and the appearance of new ones can be monitored to study hydrolysis and condensation reactions. researchgate.net

Key vibrational modes for related organosilanes, which are indicative of the expected peaks for this compound, include the Si-O-C, Si-CH₃, and C-H bonds. For instance, polydimethylsiloxane (B3030410) (PDMS), a related polymer, shows distinct peaks for Si-CH₃ asymmetric rock, asymmetric Si-O-Si stretch, CH₃ symmetric bend, and asymmetric CH₃ stretch. thermofisher.com In phenyl tris (dimethylsiloxane) silane (B1218182), absorption bands for Si-O-Si and Si-CH₃ groups are clearly identifiable. researchgate.net

Table 1: Expected FTIR Peak Assignments for this compound and Related Structures

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Reference |

| 2960 - 2950 | C-H in CH₃ | Asymmetric Stretch | thermofisher.com |

| ~1260 | Si-CH₃ | Symmetric Bend/Deformation | thermofisher.comresearchgate.net |

| 1170 - 1010 | Si-O-Si / Si-O-C | Asymmetric Stretch | researchgate.net |

| 796 - 789 | Si-CH₃ | Asymmetric Rock | thermofisher.com |

This table is illustrative and based on data from similar silane compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed molecular structure of chemical compounds. For organosilanes, ²⁹Si NMR is particularly valuable as it provides direct information about the silicon environment. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to its substituents, making it possible to distinguish between different silicon species in a sample. unige.ch

The ²⁹Si NMR spectrum of this compound is expected to show a distinct signal whose chemical shift is influenced by the attached methyl, methoxy (B1213986), and chloro groups. For comparison, the chemical shifts of various methyl- and methoxy-substituted silanes have been extensively studied. unige.chrsc.org For example, neat dimethyldimethoxysilane has a reported ²⁹Si chemical shift, and similar data exists for related compounds which helps in predicting the spectral features of this compound. spectrabase.com In addition to ²⁹Si NMR, ¹H and ¹³C NMR are used to confirm the structure of the organic substituents. nih.gov Solid-state NMR can also be employed to analyze the structure of silanes once they are attached to a surface. tandfonline.comnih.gov

Table 2: Representative ²⁹Si NMR Chemical Shifts for Related Silane Compounds

| Compound | Formula | Chemical Shift (δ, ppm) | Reference |

| Tetramethylsilane (TMS) | Si(CH₃)₄ | 0 | huji.ac.ilnist.gov |

| Dimethyldimethoxysilane | (CH₃)₂Si(OCH₃)₂ | -4.4 | spectrabase.com |

| Methyltrimethoxysilane (B3422404) | CH₃Si(OCH₃)₃ | -40.9 | rsc.org |

| Trimethylchlorosilane | (CH₃)₃SiCl | +29.9 | rsc.org |

Note: Chemical shifts are relative to TMS and can vary with solvent and concentration. The values provide a reference for predicting the chemical shift of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. researchgate.netresearchgate.net When a surface is treated with this compound, XPS can confirm the presence of silicon, oxygen, carbon, and chlorine on the substrate. strath.ac.uk High-resolution scans of the core level peaks (e.g., Si 2p, C 1s, O 1s, Cl 2p) provide information about the bonding environment. harvard.edu

For instance, the binding energy of the Si 2p peak can differentiate between Si-C, Si-O, and Si-Cl bonds. Analysis of organosilane layers on substrates like glass or gold has shown that XPS can determine the thickness and orientation of the deposited film. psu.edumdpi.com By applying a negative bias during analysis, it is sometimes possible to identify direct bonding between the silane and a metal oxide surface, such as Si-O-Al. ubc.ca

Table 3: Typical Binding Energies for Elements in Silane Layers

| Element | Orbital | Binding Energy (eV) | Chemical State | Reference |

| Si | 2p | ~102-103 | Si-O | strath.ac.ukmdpi.com |

| C | 1s | ~285 | C-C, C-H | harvard.edu |

| O | 1s | ~532-533 | Si-O-C, Si-O-Si | mdpi.com |

| Cl | 2p | ~200 | C-Cl | harvard.edu |

Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.

Microscopy and Imaging Techniques

Microscopy techniques are vital for visualizing the physical results of surface treatments with this compound, providing data on morphology, topography, and roughness at the micro and nanoscale.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample surface. youtube.com It is widely used to characterize the topography and roughness of surfaces modified with silanes. nih.govwiley.com After applying this compound to a substrate, AFM can reveal the formation of a film, which may range from a uniform monolayer to a surface with distinct "island-like" domains. psu.edunih.gov

AFM analysis quantifies surface roughness, often reported as the average roughness (Ra). Studies on aminosilanes have shown that polymerization can lead to the formation of islands and an increase in surface roughness. wiley.com The technique can also be used to study the effects of deposition conditions, such as temperature and humidity, on the structure of the silane layer. nih.govresearchgate.net Furthermore, AFM can probe mechanical properties and interactions at the nanoscale. scielo.brhawaii.edu

Table 4: Illustrative AFM Findings on Silanized Surfaces

| Silane Type | Substrate | Key Finding | Surface Roughness (Ra) | Reference |

| Aminosilane (APTMS) | Silicon | Formation of a rough layer with high island density due to polymerization. | 0.28 nm (vs. 0.09 nm for uncoated) | wiley.com |

| Octadecyltrichlorosilane (OTS) | Mica | Formation of condensed "island-like" and expanded "liquid-like" domains. | Height of expanded phase: 0.5-2 nm | nih.gov |

| Surfasil | Glass Beads | Surface becomes progressively smoother with increased silanization. | Decreased roughness with treatment | researchgate.net |

This table presents data from various silane systems to illustrate the capabilities of AFM.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. aimspress.com It provides information about the surface topography and composition at a larger scale than AFM. In the context of this compound research, SEM is used to examine the morphology of coatings on various substrates. researchgate.net

SEM images can reveal the uniformity of the silane coating, the presence of cracks, or the formation of aggregates. ispc-conference.orgresearchgate.net For example, studies on other silane treatments have used SEM to visualize how effectively the silane has been deposited on a surface and to observe changes in surface morphology after treatment. researchgate.netuzh.ch When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon from the silane treatment. researchgate.net

Thin Film and Surface Property Analysis

The Quartz Crystal Microbalance (QCM) is a highly sensitive, real-time technique capable of measuring minute mass changes on a quartz crystal sensor. youtube.comnih.govphotonexport.com This makes it an invaluable tool for the in-situ monitoring of thin film deposition from the vapor or liquid phase. scanwel.combeneq.comlesker.com In the context of this compound research, a QCM can be placed within a deposition chamber to monitor the rate of film growth as the precursor is introduced.

The principle of QCM is based on the piezoelectric effect. youtube.comnih.gov An alternating voltage applied across the quartz crystal causes it to oscillate at a specific resonance frequency. As material adsorbs onto the crystal's surface, the total mass increases, leading to a decrease in the resonance frequency. This frequency change is directly proportional to the added mass, as described by the Sauerbrey equation, allowing for the calculation of the deposited film's thickness and growth rate in real-time. youtube.comphotonexport.com

Table 1: Representative QCM Data for Silane Film Deposition This table presents hypothetical yet representative data for the deposition of a silane film monitored by QCM, illustrating the expected changes in frequency and calculated thickness over time.

| Time (s) | Frequency Change (Hz) | Deposited Mass (ng/cm²) | Calculated Film Thickness (Å) |

|---|---|---|---|

| 0 | 0 | 0 | 0 |

| 10 | -5 | 8.85 | 0.89 |

| 20 | -11 | 19.47 | 1.95 |

| 30 | -18 | 31.86 | 3.19 |

| 40 | -25 | 44.25 | 4.43 |

| 50 | -32 | 56.64 | 5.66 |

| 60 | -40 | 70.80 | 7.08 |

X-ray Reflectivity (XRR) is a powerful, non-destructive technique for the precise measurement of thin film thickness, density, and interfacial roughness. dtic.milharvard.edunorthwestern.eduacs.orgnih.gov It is particularly well-suited for the characterization of self-assembled monolayers and thin polymer films, such as those formed by the reaction of this compound with a substrate. dtic.milharvard.edunorthwestern.eduacs.orgnih.gov

In an XRR measurement, a highly collimated beam of X-rays is directed at the sample surface at a very shallow (grazing) angle. The intensity of the reflected X-rays is then measured as a function of the incidence angle. Below a certain critical angle, total external reflection occurs. Above this angle, the X-ray beam penetrates the film, and interference between the X-rays reflected from the top surface of the film and the film-substrate interface creates a pattern of oscillations in the reflectivity curve. The thickness of the film can be determined with high precision from the period of these oscillations. The electron density of the film, and thus its physical density, can be calculated from the critical angle, while the decay of the oscillation amplitude provides information about the surface and interface roughness.

Table 2: Typical XRR Analysis Results for a Silane Monolayer This table shows typical parameters that can be extracted from the analysis of XRR data for a self-assembled monolayer of a silane compound.

| Parameter | Typical Value | Information Derived |

|---|---|---|

| Film Thickness | 10 - 25 Å | Molecular chain length and orientation |

| Electron Density | 0.30 - 0.35 e⁻/ų | Packing density of the monolayer |

| Surface Roughness | 2 - 5 Å | Smoothness of the top surface |

| Interface Roughness | 3 - 6 Å | Sharpness of the film-substrate interface |

Contact angle goniometry is a standard and straightforward method for assessing the wettability of a surface. This technique is crucial in evaluating the effectiveness of surface modification with this compound, which is often used to impart hydrophobicity. The contact angle is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect.

A high contact angle (typically > 90° for water) indicates a hydrophobic surface, where the liquid beads up and has minimal contact with the solid. A low contact angle (< 90°) signifies a hydrophilic surface that is readily wetted by the liquid. By measuring the contact angle of water and other liquids on a substrate before and after treatment with this compound, the change in surface energy and, consequently, the success of the hydrophobic modification can be quantified. Dynamic contact angle measurements, which involve measuring the advancing and receding angles as the droplet volume is increased and decreased, can provide further information about surface heterogeneity and roughness.

Table 3: Water Contact Angle on Surfaces Before and After Treatment with a Chlorosilane This table illustrates the expected change in water contact angle on a silica (B1680970) surface following treatment with a hydrophobic silane like this compound.

| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Wettability |

|---|---|---|---|

| Untreated Silica | < 30 | < 20 | Hydrophilic |

| Silane-Treated Silica | 105 - 115 | 90 - 100 | Hydrophobic |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique widely used to study the corrosion and degradation of protective coatings on metallic substrates. researchgate.netfao.orgnih.govvlci.bizyoutube.comyoutube.comacs.orggamry.comusbr.gov Films formed from this compound can act as barrier coatings, and EIS is an ideal method to evaluate their performance and degradation kinetics when exposed to corrosive environments.

In an EIS experiment, a small amplitude AC voltage is applied to the coated sample over a wide range of frequencies, and the resulting current is measured. The impedance of the system, which is the frequency-dependent resistance to current flow, is then calculated. By modeling the impedance data with an appropriate equivalent electrical circuit, various properties of the coating and the coating-substrate interface can be extracted. For example, the coating capacitance can provide information about water uptake, while the pore resistance relates to the penetration of the electrolyte through defects in the coating. The charge transfer resistance at the substrate interface is inversely proportional to the corrosion rate. By performing EIS measurements over time, the degradation of the coating and the onset of corrosion can be monitored quantitatively. researchgate.netnih.govacs.org

Table 4: Interpretation of EIS Parameters for a Silane Coating on Steel This table outlines the key parameters obtained from EIS analysis of a coated metal and their physical interpretation in the context of coating degradation.

| EIS Parameter | Physical Interpretation | Indication of Degradation |

|---|---|---|

| Coating Capacitance (C_c) | Water uptake by the coating | Increase over time |

| Pore Resistance (R_po) | Resistance of electrolyte pathways through the coating | Decrease over time |

| Charge Transfer Resistance (R_ct) | Resistance to the corrosion reaction at the metal surface | Decrease over time |

| Double Layer Capacitance (C_dl) | Capacitance of the electrochemical double layer at the delaminated area | Increase over time |